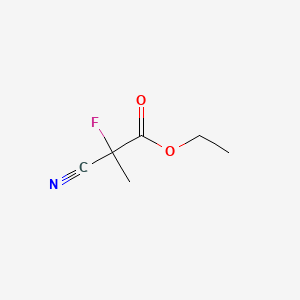

Ethyl 2-cyano-2-fluoropropanoate

Description

Its synthesis involves fluorination of ethyl 2-cyanopropanoate using N-fluorodibenzenesulfonimide in the presence of K₂CO₃, yielding 50% of the product after purification . This compound serves as a key intermediate in synthesizing potassium 2-cyano-2-fluoropropanoate, which is further used in decarboxylative coupling reactions to generate functionalized esters .

Properties

IUPAC Name |

ethyl 2-cyano-2-fluoropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FNO2/c1-3-10-5(9)6(2,7)4-8/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVAPPBSPFTOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292597 | |

| Record name | ethyl 2-cyano-2-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14122-32-8 | |

| Record name | NSC84020 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyano-2-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-fluoropropanoate can be synthesized through several methods. One common approach involves the fluorination of ethyl cyanoacetate. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding the desired product with good selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the synthesis while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-fluoropropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Condensation Reactions: The compound can participate in Knoevenagel condensations with aldehydes or ketones to form substituted alkenes.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

Condensation Reactions: Catalysts such as piperidine or pyridine are often employed in these reactions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis typically involves sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted ethyl cyanoacetates.

Condensation Reactions: α,β-unsaturated esters.

Hydrolysis: 2-cyano-2-fluoropropanoic acid.

Scientific Research Applications

Ethyl 2-cyano-2-fluoropropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nitrile hydratases and esterases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which ethyl 2-cyano-2-fluoropropanoate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the fluorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In condensation reactions, the compound’s active methylene group participates in the formation of carbon-carbon double bonds. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Substituent Effects and Reactivity

- Ethyl 3-Bromo-2,2-Difluoropropanoate (CAS 111773-24-1): This compound features bromine (Br) and two fluorine atoms at the 3- and 2-positions, respectively. The bromine atom enhances electrophilicity, making it reactive in nucleophilic substitutions, while the geminal difluoro group increases metabolic stability. Applications span pharmaceuticals and agrochemicals due to its versatility in cross-coupling reactions . Key Difference: The absence of a cyano group reduces its utility in reactions requiring nitrile-mediated transformations (e.g., Strecker synthesis).

- Ethyl 2-cyano-3-(4-fluorophenyl)acrylate (CAS 18861-57-9): This compound combines a cyano group with a 4-fluorophenyl substituent, forming a conjugated system. The aromatic ring enhances UV stability and π-π stacking interactions, making it valuable in photodynamic therapy and as a building block for fluorinated cinnamate derivatives . Key Difference: The extended conjugation and aromaticity contrast with the aliphatic backbone of this compound, influencing solubility and electronic properties.

- Ethyl 2-fluoro-3-oxo-3-phenylpropanoate: The ketone group at the 3-position introduces electrophilic reactivity, enabling aldol condensations. The fluorine atom at the 2-position enhances lipophilicity, favoring applications in prodrug design . Key Difference: The ketone group’s reactivity differs significantly from the cyano group, directing synthetic pathways toward carbonyl chemistry.

Molecular Weight and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₆H₇FNO₂ | ~159.13 | -CN, -F (2-position) |

| Ethyl 3-Bromo-2,2-Difluoropropanoate | C₅H₇BrF₂O₂ | 217.01 | -Br (3-position), -F (2,2-position) |

| Ethyl 2-cyano-3-(4-fluorophenyl)acrylate | C₁₂H₁₀FNO₂ | 243.22 | -CN, 4-fluorophenyl |

| Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate | C₁₄H₁₃ClFNO₃ | 297.71 | -Cl, -F (aromatic), isoxazole |

- Trends :

Research Findings and Trends

- Reactivity: Cyano-fluorinated compounds exhibit unique reactivity profiles. For example, the cyano group in this compound facilitates nucleophilic additions, while fluorine stabilizes adjacent carbocations .

- Stability: Geminal difluoro groups (e.g., in Ethyl 3-Bromo-2,2-Difluoropropanoate) confer resistance to enzymatic degradation, enhancing pharmacokinetic properties .

- Industrial Relevance: Fluorinated esters with aromatic substituents (e.g., Ethyl 2-cyano-3-(4-fluorophenyl)acrylate) are prioritized in drug discovery due to their bioisosteric equivalence to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.